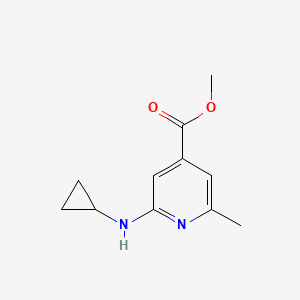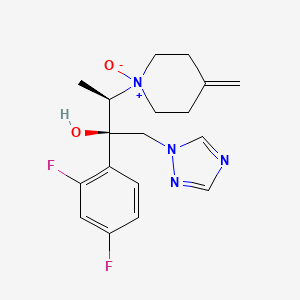
Efinaconazole-N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Efinaconazole-N-oxide is a compound with the molecular formula C18H22F2N4O2 . It is an antifungal agent and is used in the treatment of fungal infections of the toenails . It is an alternative for patients who prefer topical therapy to systemic treatment for mild-to-moderate onychomycosis .
Synthesis Analysis
Efinaconazole-N-oxide can be synthesized through a biocatalytic approach, which involves utilizing benzaldehyde lyase (BAL) to catalyze the crucial benzoin condensation step in the ketone precursor . A thorough investigation was performed by exposing Efinaconazole (1 mg/mL) to various stress conditions such as hydrolysis (acid and alkaline), oxidation, photolysis, and temperature at various time intervals to achieve 10% degradation .Molecular Structure Analysis
The molecular structure of Efinaconazole-N-oxide includes a 2,4-difluorophenyl group, a 4-methylidene-1-oxidopiperidin-1-ium-1-yl group, and a 1,2,4-triazol-1-yl group . The exact mass of the compound is 364.17108228 g/mol .Chemical Reactions Analysis
Efinaconazole-N-oxide is prone to oxidation when exposed to a 3% aqueous medium of hydrogen peroxide solution . The impurities formed during forced degradation were separated using high-performance liquid chromatography and later identified using LC–MS/MS technique .Physical And Chemical Properties Analysis
Efinaconazole-N-oxide has a molecular weight of 364.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 5 . The topological polar surface area of the compound is 69 Ų .Applications De Recherche Scientifique
I have conducted a search for “Efinaconazole-N-oxide” and its scientific research applications, but it appears that there is limited information available on this specific compound. It is mentioned as an impurity of Efinaconazole , which is a triazole antifungal medication. However, detailed applications for “Efinaconazole-N-oxide” in various fields are not readily found in the search results.
In general, when analyzing the applications of a chemical compound, researchers might explore its:
Mécanisme D'action
Target of Action
Efinaconazole-N-oxide primarily targets the fungal lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key constituent of fungal cell membranes .
Mode of Action
Efinaconazole-N-oxide, being an azole antifungal, inhibits the activity of fungal lanosterol 14α-demethylase . This inhibition disrupts the biosynthesis of ergosterol, leading to a deficiency of ergosterol in the fungal cell membranes .
Biochemical Pathways
The primary biochemical pathway affected by Efinaconazole-N-oxide is the ergosterol biosynthesis pathway . By inhibiting lanosterol 14α-demethylase, Efinaconazole-N-oxide prevents the conversion of lanosterol to ergosterol . This disruption leads to a buildup of 14α-methyl sterols and a depletion of ergosterol, causing detrimental effects on the fungal cell membrane .
Pharmacokinetics
The pharmacokinetics of Efinaconazole-N-oxide involve a relatively stable concentration-time profile, with minor fluctuations during the 24-hour dosing interval . The half-life elimination is approximately 29.9 hours .
Result of Action
The inhibition of ergosterol biosynthesis by Efinaconazole-N-oxide leads to the accumulation of 14α-methyl sterols in the fungal cell membrane . This alters the normal composition and function of the membrane, leading to increased permeability, leakage of essential cellular components, and ultimately, fungal cell death .
Action Environment
Efinaconazole-N-oxide is prone to oxidation when exposed to a 3% aqueous medium of hydrogen peroxide solution . It remains stable under various other stress conditions such as hydrolysis (acid and alkaline), photolysis, and temperature for a longer period . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as oxidative conditions .
Safety and Hazards
Propriétés
IUPAC Name |
(2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylidene-1-oxidopiperidin-1-ium-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N4O2/c1-13-5-7-24(26,8-6-13)14(2)18(25,10-23-12-21-11-22-23)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3/t14-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARBKVDEPDEZCY-RDTXWAMCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)[N+]3(CCC(=C)CC3)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)[N+]3(CCC(=C)CC3)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-{[2-(4-aminophenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B2955835.png)
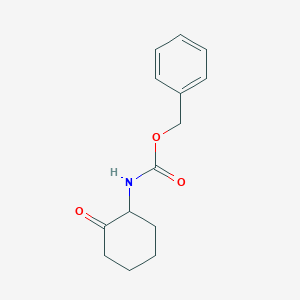
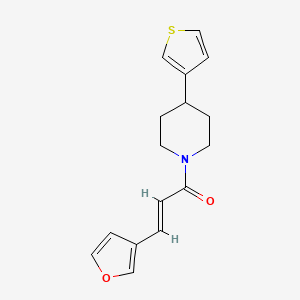
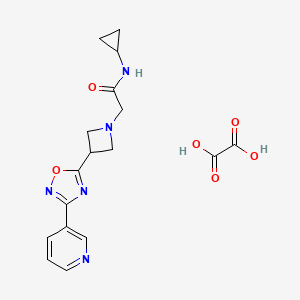

![N-[(2-Chlorophenyl)-cyanomethyl]-1-methylsulfonylcyclobutane-1-carboxamide](/img/structure/B2955844.png)
![3-benzyl-2-(2-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2955845.png)
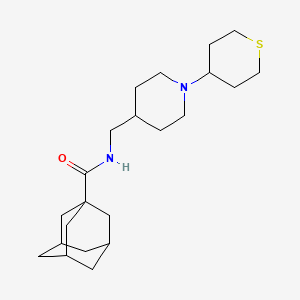

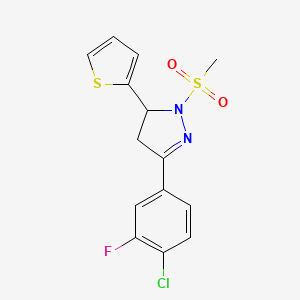
![8-(Pyridin-3-ylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2955852.png)

![2-{4-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/structure/B2955855.png)
